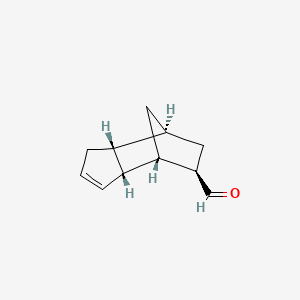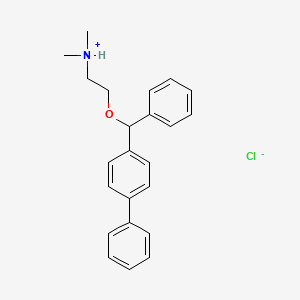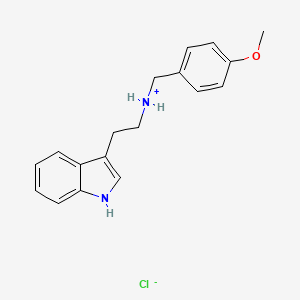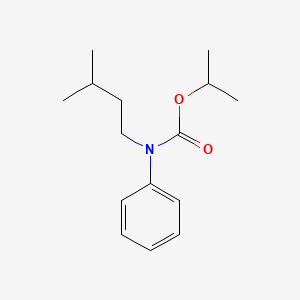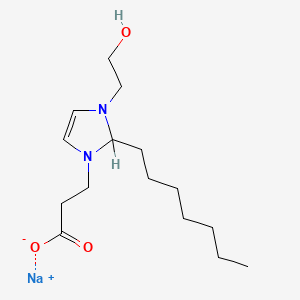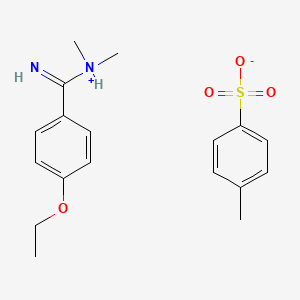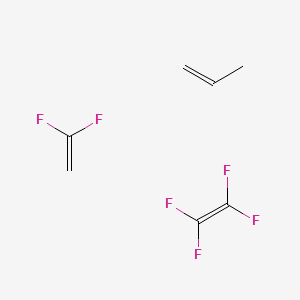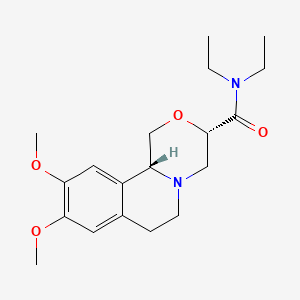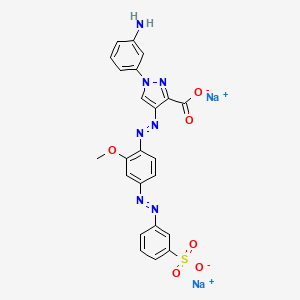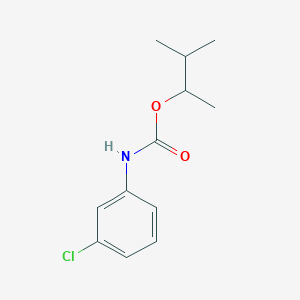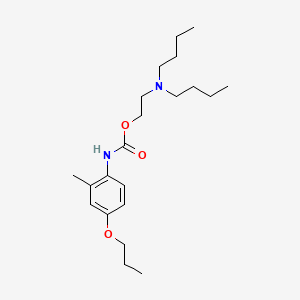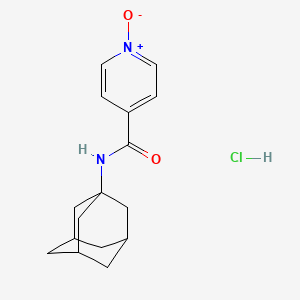
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride is a chemical compound with the molecular formula C16-H20-N2-O2.Cl-H and a molecular weight of 308.84 . This compound is known for its unique structure, which includes an adamantyl group, a derivative of adamantane, and an isonicotinamide moiety. The presence of the adamantyl group imparts significant stability and lipophilicity to the compound, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride typically involves the reaction of isonicotinamide with 1-adamantylamine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the 1-oxide functionality. The hydrochloride salt is then formed by treating the product with hydrochloric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the 1-oxide group back to the parent amine.
Substitution: The adamantyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: Utilized in the development of new materials with enhanced stability and performance
Wirkmechanismus
The mechanism of action of Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The 1-oxide functionality can participate in redox reactions, potentially modulating oxidative stress pathways. These interactions can lead to various biological effects, depending on the specific context and target .
Vergleich Mit ähnlichen Verbindungen
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride can be compared with other similar compounds, such as:
Isonicotinamide, N-(1-adamantyl)-: Lacks the 1-oxide functionality, resulting in different chemical and biological properties.
N-(1-adamantyl)isonicotinamide: Similar structure but without the 1-oxide group, affecting its reactivity and applications.
N-(2-(1-adamantyl)ethyl)isonicotinamide:
Eigenschaften
CAS-Nummer |
61876-35-5 |
|---|---|
Molekularformel |
C16H21ClN2O2 |
Molekulargewicht |
308.80 g/mol |
IUPAC-Name |
N-(1-adamantyl)-1-oxidopyridin-1-ium-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c19-15(14-1-3-18(20)4-2-14)17-16-8-11-5-12(9-16)7-13(6-11)10-16;/h1-4,11-13H,5-10H2,(H,17,19);1H |
InChI-Schlüssel |
FMTARHPSVMMXJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=[N+](C=C4)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


